

BM-PEG3: A Technical Guide to Chemical Properties and Synthesis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BM-PEG3**

Cat. No.: **B120568**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **BM-PEG3** (1,11-bismaleimido-triethylenegcol), a homobifunctional crosslinking agent crucial for researchers, scientists, and drug development professionals. This document outlines the key characteristics of **BM-PEG3**, a detailed, representative synthesis protocol, and its primary mechanism of action in bioconjugation.

Core Chemical Properties of BM-PEG3

BM-PEG3 is a maleimide-activated polyethylene glycol (PEG) compound designed for the efficient crosslinking of molecules containing sulfhydryl (-SH) groups, such as cysteine residues in proteins.^{[1][2][3]} The central triethylene glycol spacer enhances the water solubility and stability of the crosslinker and the resulting conjugates.^{[1][4]}

Property	Value	Citation(s)
Systematic Name	1,11-bismaleimido-triethyleneglycol	[1]
Synonyms	BM(PEG)3, 1,11-Bis-maleimidotetraethyleneglycol	[5] [6]
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₇	[1] [7]
Molecular Weight	352.34 g/mol	[1] [5] [7]
Appearance	White to light yellow solid/powder	[1] [5]
Solubility	Soluble in water and organic solvents like DMSO and DMF	[1] [5] [6]
Reactive Groups	Maleimide (at both ends)	[1]
Reactive Towards	Sulfhydryl groups (-SH)	[1]
Spacer Arm Length	17.8 Å	[2] [8]
Storage Conditions	2-8°C, desiccated. Sensitive to moisture.	[1]

Synthesis of BM-PEG3: A Representative Protocol

The synthesis of **BM-PEG3** involves a two-step process: the reaction of a diamine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the bismaleimide. While a specific, detailed protocol for **BM-PEG3** is not readily available in the provided search results, a general and widely accepted method for the synthesis of bismaleimides can be adapted. This representative protocol is based on established chemical principles for similar compounds.

Step 1: Formation of the Bismaleamic Acid Intermediate

- **Dissolution:** Dissolve triethylene glycol diamine in a suitable aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

- **Addition of Maleic Anhydride:** Slowly add a stoichiometric equivalent of maleic anhydride (2 moles per mole of diamine) to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
- **Reaction:** Allow the mixture to stir for several hours at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting materials are consumed, yielding the bismaleamic acid intermediate.

Step 2: Cyclization to **BM-PEG3**

- **Dehydrating Agent:** To the solution containing the bismaleamic acid, add a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.
- **Heating:** Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to facilitate the cyclization to the bismaleimide.
- **Isolation and Purification:** After the reaction is complete, the product can be isolated by precipitation in a non-solvent like cold water or ether. The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography to yield pure **BM-PEG3**.

Mechanism of Action: Thiol-Maleimide Reaction

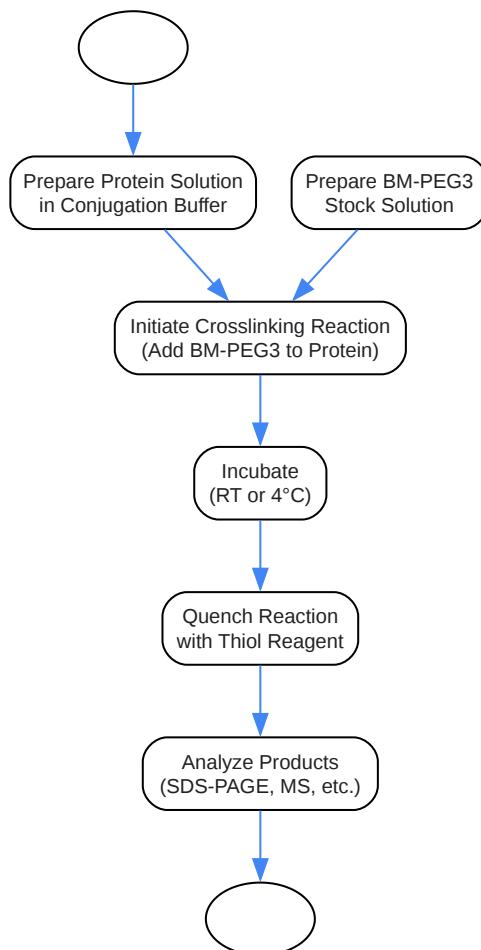
The utility of **BM-PEG3** as a crosslinker stems from the highly specific and efficient reaction between its maleimide groups and sulphhydryl groups. This reaction, a Michael addition, proceeds readily under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.^[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of the thiol-maleimide reaction.

Experimental Protocol: Protein Crosslinking with BM-PEG3

The following is a general protocol for crosslinking sulfhydryl-containing proteins using **BM-PEG3**.^[4] Optimal conditions may vary depending on the specific proteins and desired outcome.


Materials:

- **BM-PEG3**
- Sulfhydryl-containing protein(s)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
- Quenching Reagent: (e.g., DTT, cysteine, or 2-mercaptoethanol)
- Solvent for stock solution: DMSO or DMF

Procedure:

- Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer to the desired concentration.

- Prepare **BM-PEG3** Stock Solution: Immediately before use, dissolve **BM-PEG3** in DMSO or DMF to a concentration typically 10- to 100-fold higher than the final desired reaction concentration.
- Initiate Crosslinking Reaction: Add the **BM-PEG3** stock solution to the protein solution. The final concentration of the crosslinker should be empirically determined but is often in a 10- to 50-fold molar excess to the protein.
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
- Quench Reaction: Stop the crosslinking reaction by adding a quenching reagent to consume any unreacted maleimide groups.
- Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, western blotting, or mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

BM-PEG3 is a versatile tool with numerous applications, including:

- PROTACs: As a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[5\]](#)[\[6\]](#)
- Protein-Protein Interaction Studies: To stabilize and identify protein-protein interactions.
- Antibody-Drug Conjugates (ADCs): For the site-specific conjugation of drugs to antibodies.
- Biomaterial Functionalization: To immobilize proteins or peptides onto surfaces.

The defined structure, hydrophilicity, and specific reactivity of **BM-PEG3** make it an invaluable reagent for the development of novel therapeutics and diagnostic tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Sulphydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]

- 7. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 8. bachem.com [bachem.com]
- To cite this document: BenchChem. [BM-PEG3: A Technical Guide to Chemical Properties and Synthesis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120568#bm-peg3-chemical-properties-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com